molecular formula C14H10F3NO2S B297798 (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B297798
M. Wt: 313.3 g/mol
InChI Key: DEGQYIMURBHLSE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TZD is a member of the thiazolidinedione family of compounds, which are known for their insulin-sensitizing properties.

Scientific Research Applications

(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes research, (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in peripheral tissues, leading to improved glycemic control. In cancer research, (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione binds to PPARγ and activates its transcriptional activity, leading to improved insulin sensitivity and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione include improved insulin sensitivity, glucose uptake, and lipid metabolism. (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This allows for precise and reproducible experiments. However, one limitation of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

For (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione research include exploring its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to optimize the synthesis method of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione and to develop safer and more effective derivatives of the compound.

Synthesis Methods

The synthesis of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-amino-3-butenoic acid to form the Schiff base, which is then cyclized to form the thiazolidine ring. The resulting compound is then treated with acetic anhydride to yield (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been extensively studied and optimized to yield high purity and yield of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione.

properties

Product Name

(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H10F3NO2S

Molecular Weight

313.3 g/mol

IUPAC Name

(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H10F3NO2S/c1-2-7-18-12(19)11(21-13(18)20)8-9-3-5-10(6-4-9)14(15,16)17/h2-6,8H,1,7H2/b11-8+

InChI Key

DEGQYIMURBHLSE-DHZHZOJOSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=O

SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O

Origin of Product

United States

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